N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide
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Overview
Description
N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide is a chemical compound with the molecular formula C10H12BrNO4S and a molecular weight of 322.18 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide involves the reaction of 4-bromophenylpropanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions:
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, using an amine nucleophile would result in the formation of an amine-substituted product .
Scientific Research Applications
N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit LuxR-type receptors, which are involved in bacterial quorum sensing . This inhibition can disrupt bacterial communication and potentially reduce pathogenicity .
Comparison with Similar Compounds
Similar Compounds
N-(3-(4-Bromophenyl)-propanoyl)-L-homoserine lactone: This compound shares a similar structure and also inhibits LuxR-type receptors.
4-Bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-benzenepropanamide: Another compound with similar inhibitory effects on LuxR-type receptors.
Uniqueness
N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide is unique due to its specific structural features that allow it to interact with LuxR-type receptors effectively. Its methanesulfonamide group provides additional stability and specificity in its interactions .
Properties
Molecular Formula |
C10H12BrNO4S |
---|---|
Molecular Weight |
322.18 g/mol |
IUPAC Name |
methanesulfonamido 3-(4-bromophenyl)propanoate |
InChI |
InChI=1S/C10H12BrNO4S/c1-17(14,15)12-16-10(13)7-4-8-2-5-9(11)6-3-8/h2-3,5-6,12H,4,7H2,1H3 |
InChI Key |
MGLSPRRHWDZMLO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NOC(=O)CCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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